

# 2-Phenoxyphenylacetonitrile chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Phenoxyphenylacetonitrile**

Cat. No.: **B1360290**

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An In-depth Technical Guide on the Chemical Properties of **2-Phenoxyphenylacetonitrile**

## Introduction

**2-Phenoxyphenylacetonitrile**, also known as 2-phenoxybenzyl cyanide, is an organic compound with the chemical formula C<sub>14</sub>H<sub>11</sub>NO.[1] It belongs to the class of nitriles and ethers. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Phenoxyphenylacetonitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

Property	Value	Reference
CAS Number	25562-98-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C14H11NO	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	209.24 g/mol	<a href="#">[3]</a>
Exact Mass	209.084063974 g/mol	<a href="#">[3]</a>
IUPAC Name	(2-phenoxyphenyl)acetonitrile	
Synonyms	2-Phenoxybenzyl cyanide, Benzeneacetonitrile, 2- phenoxy-	<a href="#">[2]</a>
XLogP3	3.4	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[3]</a>
Topological Polar Surface Area	33 Å <sup>2</sup>	<a href="#">[3]</a>
Heavy Atom Count	16	<a href="#">[4]</a>

## Synthesis and Purification

A common synthetic route to arylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following is a plausible experimental protocol for the synthesis of **2-Phenoxyphenylacetonitrile**.

## Experimental Protocol: Synthesis of 2-Phenoxyphenylacetonitrile

This protocol is based on general methods for the synthesis of benzyl cyanides.[\[5\]](#)

Materials:

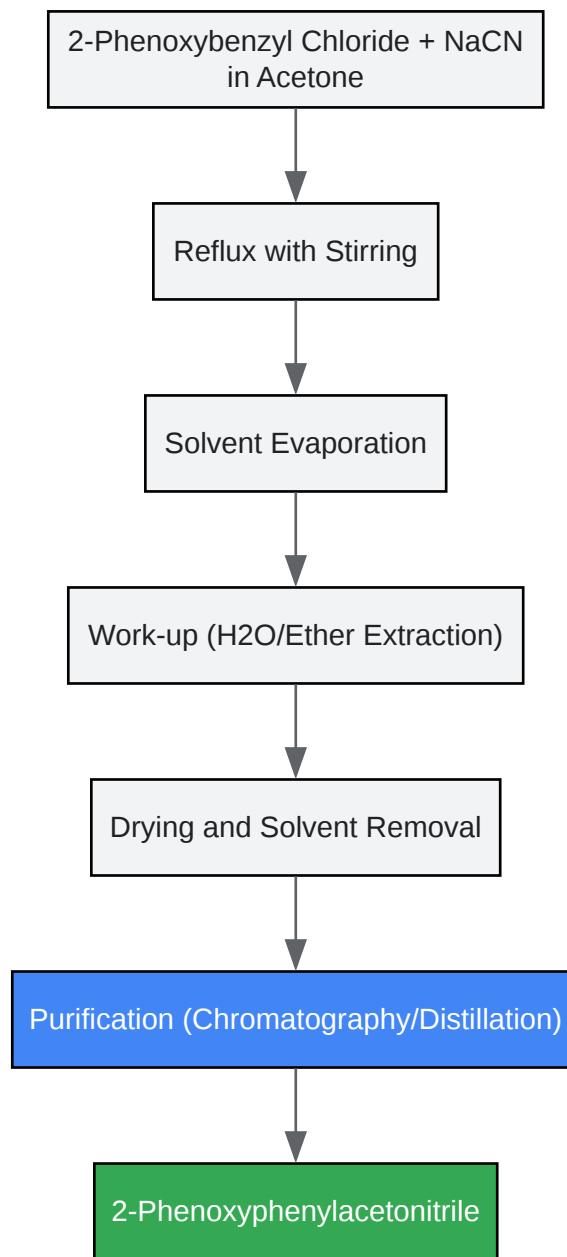
- 2-Phenoxybenzyl chloride (or bromide)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)

- Anhydrous acetone or Dimethylformamide (DMF)
- Water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxybenzyl chloride in anhydrous acetone.
- Add a stoichiometric equivalent of finely powdered sodium cyanide to the solution.
- The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated to yield the crude **2-Phenoxyphenylacetonitrile**.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

## Synthetic Workflow for 2-Phenoxyphenylacetonitrile

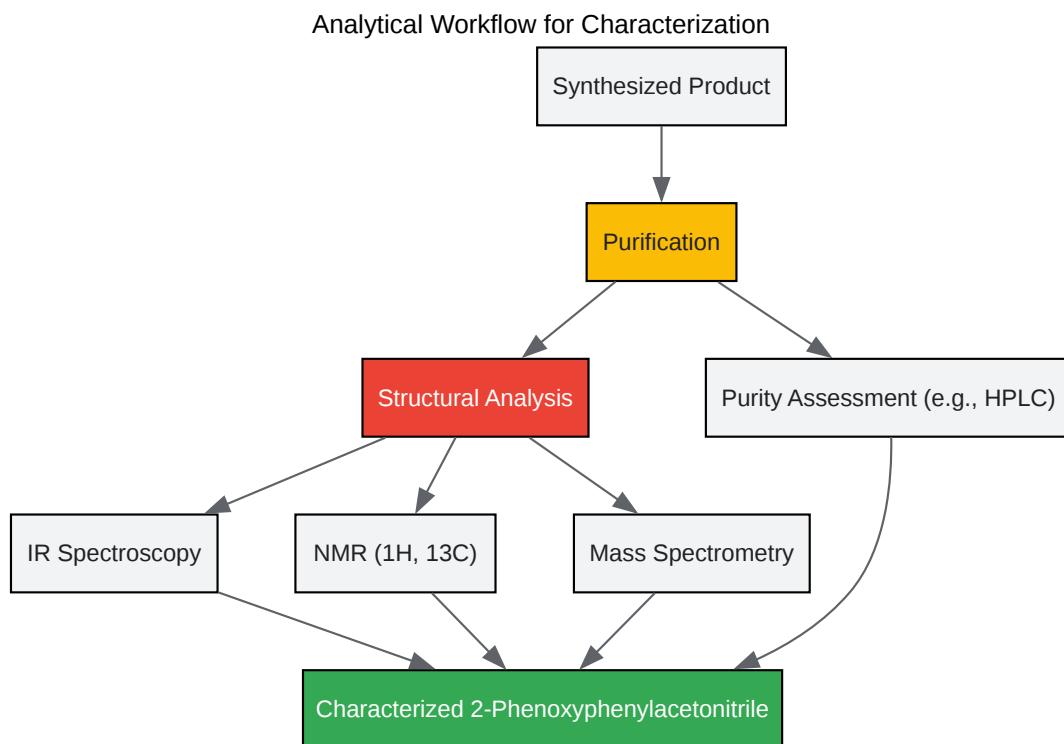
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Caption: Synthetic pathway for **2-Phenoxyphenylacetonitrile**.

## Spectroscopic Characterization

The structural elucidation of **2-Phenoxyphenylacetonitrile** is typically achieved through a combination of spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band around  $2240\text{-}2260\text{ cm}^{-1}$  characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration. Aromatic C-H stretching vibrations are expected above  $3000\text{ cm}^{-1}$ , and C=C stretching vibrations for the aromatic rings will appear in the  $1400\text{-}1600\text{ cm}^{-1}$  region. The C-O-C stretching of the ether linkage will likely be observed in the  $1000\text{-}1300\text{ cm}^{-1}$  range.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would display signals for the aromatic protons in the range of  $\delta 6.8\text{-}7.5\text{ ppm}$ . The benzylic methylene protons ( $-\text{CH}_2\text{CN}$ ) would likely appear as a singlet around  $\delta 3.7\text{-}4.0\text{ ppm}$ .
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would show a signal for the nitrile carbon around  $117\text{-}120\text{ ppm}$ . The benzylic methylene carbon would be expected around  $20\text{-}30\text{ ppm}$ . The aromatic carbons would resonate in the  $\delta 110\text{-}160\text{ ppm}$  region.
- Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 209$ , corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the cyanide group and cleavage of the ether bond.



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Caption: General workflow for analytical characterization.

## Safety and Handling

**2-Phenoxyphenylacetonitrile** should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[7] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of accidental contact, flush the affected area with copious amounts of water.[8] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Disposal should be in accordance with local, state, and federal regulations.[7]

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## References

- 1. 2-Phenoxyphenylacetonitrile [webbook.nist.gov]
- 2. 2-Phenoxyphenylacetonitrile | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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